Lipophilicity Advantage Over Hydroxymethyl Analog
2-(Chloromethyl)-5-methoxy-4-pyridinol exhibits a calculated LogP of 1.69, whereas the closely related 2-(hydroxymethyl)-5-methoxy-4-pyridinol (CAS 62885-42-1) shows a LogP of 0.09 . This ~18.8-fold difference in predicted lipophilicity (1.69 vs. 0.09) indicates that the target compound has substantially greater affinity for non-polar environments, which can affect membrane permeability, metabolic stability, and off-target binding in cellular assays .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.69 |
| Comparator Or Baseline | 2-(hydroxymethyl)-5-methoxy-4-pyridinol (CAS 62885-42-1); LogP = 0.09 |
| Quantified Difference | Target compound LogP is 1.60 units higher (18.8× greater predicted lipophilicity) |
| Conditions | Calculated LogP values reported by Hit2Lead database |
Why This Matters
Higher LogP translates to improved passive membrane diffusion and altered pharmacokinetic profile, making this compound a preferred starting point for designing CNS-penetrant or intracellularly active agents compared to the more hydrophilic hydroxymethyl analog.
